molecular formula C20H17N5O2S B2436369 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034336-40-6

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2436369
CAS RN: 2034336-40-6
M. Wt: 391.45
InChI Key: CCSXZOSDKLFHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation

Research has demonstrated novel approaches to synthesizing heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine and isoxazole derivatives, by incorporating a N-methylphthalimide moiety. These compounds have shown moderate to strong antimicrobial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Al-Omran & El-Khair, 2005).

Antiavian Influenza Virus Activity

A study introduced a new route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against the bird flu influenza H5N1. This work emphasizes the potential for developing new antiviral drugs based on the structural framework of benzamide-based heterocycles (Hebishy, Salama, & Elgemeie, 2020).

Synthesis and Cytotoxic Activity

Another significant area of research involves the synthesis of cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes. These compounds have shown considerable cytotoxicity against various human cancer cell lines, providing a promising avenue for cancer therapy research (Adhami et al., 2014).

Molecular Docking Studies

The application of molecular docking studies to synthesized compounds, such as triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, has been reported. These studies offer insights into the potential interactions of these compounds with biological targets, supporting their development as pharmaceutical agents with antimicrobial and antioxidant activities (Flefel et al., 2018).

Development of Glucokinase Activators

Research into the synthesis of novel heteroaryl-containing benzamide derivatives has identified compounds that act as potent glucokinase activators. Such activators have shown promise in treating type 2 diabetes mellitus by stimulating glucose uptake and glucokinase activity, offering an innovative approach to managing this condition (Park et al., 2014).

properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-25-13-16(12-24-25)18-15(3-2-8-21-18)11-23-19(26)14-4-6-17(7-5-14)27-20-22-9-10-28-20/h2-10,12-13H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSXZOSDKLFHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.